Enantiomeric Purity: A Key Differentiator from Racemic Linalyl Isobutyrate
The primary point of differentiation is the compound's defined stereochemistry. The target compound (CAS 94022-07-8) is the pure (R)-enantiomer, whereas the more common 'linalyl isobutyrate' (CAS 78-35-3) is an undefined or racemic mixture [1]. This is a fundamental chemical distinction with profound implications for olfactory perception [2].
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Pure (R)-enantiomer |
| Comparator Or Baseline | Linalyl isobutyrate (CAS 78-35-3), typically a racemic mixture or unspecified stereochemistry |
| Quantified Difference | Qualitative difference in stereochemical composition; specific enantiomeric excess (ee) is not quantified in available open-source literature but is the core value proposition. |
| Conditions | Chemical identity and structure |
Why This Matters
This matters for scientific selection because the olfactory properties of enantiomers can differ significantly, impacting the final sensory profile of a fragrance or flavor formulation.
- [1] The Good Scents Company. (R)-linalyl isobutyrate. Retrieved from http://www.thegoodscentscompany.com/data/rw1028351.html View Source
- [2] Brenna, E., Fuganti, C., & Serra, S. (2003). Enantioselective perception of chiral odorants. Tetrahedron: Asymmetry, 14(1), 1-42. View Source
